Octyl isothiocyanate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic sulfur-nitrogen compounds. The official International Union of Pure and Applied Chemistry name for this compound is 1-isothiocyanatooctane, which accurately reflects its structural composition and functional group positioning. This nomenclature system provides a clear indication of the compound's structure, indicating that the isothiocyanate functional group (-N=C=S) is attached to the first carbon of an eight-carbon alkyl chain.

The systematic naming convention emphasizes the linear octyl chain structure with the isothiocyanate group positioned at the terminal carbon atom. This naming approach is consistent with International Union of Pure and Applied Chemistry guidelines for organosulfur compounds containing nitrogen functionality. The compound can also be systematically referred to using alternative descriptive nomenclature, including its classification as an isothiocyanic acid ester derivative.

Alternative systematic names found in chemical databases include "octane, 1-isothiocyanato-" which follows the substitutive nomenclature approach by identifying the base octane structure with the isothiocyanato substituent. The nomenclature also accommodates regional linguistic variations, with the German systematic name being "1-Isothiocyanatooctan" and the French equivalent being "1-Isothiocyanatooctane". These systematic naming conventions ensure consistent identification across international chemical databases and research literature.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is definitively established as C₉H₁₇NS, indicating a composition of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one sulfur atom. This molecular composition yields a calculated molecular weight of 171.30 grams per mole, with slight variations in precision across different chemical databases ranging from 171.301 to 171.303 grams per mole.

The stereochemical configuration of this compound is characterized as achiral, meaning the molecule does not contain any defined stereocenters that would create optical activity. Detailed stereochemical analysis reveals that the compound possesses zero defined stereocenters out of zero possible stereocenters, confirming its achiral nature. However, the molecule does contain one geometric isomerism center (E/Z center) associated with the cumulative double bond system in the isothiocyanate functional group.

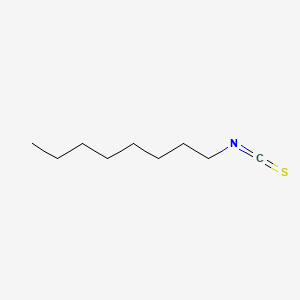

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is CCCCCCCCN=C=S, which clearly depicts the linear octyl chain connected to the isothiocyanate group. The International Chemical Identifier representation is 1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3, providing a standardized method for representing the molecular connectivity.

Table 1: Molecular and Stereochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇NS | |

| Molecular Weight | 171.30 g/mol | |

| Stereochemistry | Achiral | |

| Defined Stereocenters | 0/0 | |

| E/Z Centers | 1 | |

| Optical Activity | None | |

| Charge | 0 |

Chemical Abstracts Service Registry and Alternative Chemical Identifiers

The compound is catalogued in multiple international chemical databases with specific identifier codes. The PubChem Compound Identification number is 78161, providing access to comprehensive chemical information in the National Center for Biotechnology Information database. The ChemSpider identification number is 70537, offering an alternative database reference for the compound. The DSSTox Substance Identification number DTXSID10196120 links the compound to environmental and toxicological databases maintained by the United States Environmental Protection Agency.

Alternative chemical names commonly used in chemical commerce and literature include n-octyl isothiocyanate, octylisothiocyanate, and isothiocyanic acid octyl ester. The International Chemical Identifier Key YEZHGQZHWKJPCM-UHFFFAOYSA-N provides a hashed representation of the molecular structure for database searching and chemical informatics applications.

Table 2: Chemical Registry Numbers and Database Identifiers for this compound

Properties

IUPAC Name |

1-isothiocyanatooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZHGQZHWKJPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196120 | |

| Record name | Octyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-45-9 | |

| Record name | 1-Isothiocyanatooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I83N3TI03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of octyl amine with carbon disulfide and a suitable oxidizing agent. One common method involves the use of primary amines, where octyl amine reacts with carbon disulfide in the presence of a base to form octyl dithiocarbamate. This intermediate is then oxidized to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot process under aqueous conditions. This method is advantageous due to its simplicity and efficiency, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Substitution Reactions

Octyl isothiocyanate participates in nucleophilic substitution reactions due to the electrophilic nature of the isothiocyanate (-NCS) group. Key examples include:

-

Reaction with Amines : Forms thiourea derivatives via nucleophilic attack on the carbon atom of the -NCS group. For example:

This reaction proceeds under mild conditions (room temperature) and is widely used to synthesize thioureas with applications in medicinal chemistry .

-

Reaction with Alcohols : Produces thiocarbamates through alcoholysis:

These reactions typically require catalytic bases such as DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

Addition Reactions

The compound engages in Michael addition reactions with substrates containing active hydrogen atoms (e.g., enolates, thiols). For instance:

-

Thiol Addition : Yields dithiocarbamate derivatives:

This reactivity is exploited in polymer chemistry and ligand synthesis .

Oxidative and Reductive Transformations

-

Oxidation : Under strong oxidizing conditions (e.g., H₂O₂, NaOCl), this compound converts to sulfonic acids or sulfonamides, though these pathways are less common .

-

Reduction : Catalytic hydrogenation reduces the -NCS group to a primary amine:

Key By-products and Side Reactions

Scientific Research Applications

Chemical Properties and Toxicity

Before exploring its applications, it is essential to understand the chemical properties of octyl isothiocyanate. It is classified as a toxic substance, posing risks if ingested or inhaled. The compound exhibits acute toxicity, with warnings indicating harmful effects upon skin contact or inhalation .

Antimicrobial Applications

This compound has shown significant antimicrobial properties, making it valuable in various industries:

- Biocidal Agent : As a biocide, this compound is effective against a range of bacteria and fungi. It disrupts microbial cell membranes and inhibits metabolic processes, leading to cell death. This property makes it suitable for use in personal care products and industrial disinfectants .

- Food Preservation : The compound has potential as a natural preservative in food products due to its ability to inhibit microbial growth. Studies have demonstrated that this compound can extend the shelf life of perishable goods by preventing spoilage caused by bacteria and molds.

Pharmaceutical Research

In pharmaceutical research, this compound has garnered interest for its potential therapeutic applications:

- Cancer Treatment : Recent studies suggest that this compound may enhance the efficacy of oncolytic virotherapy. For instance, it has been shown to improve the replication and oncolytic action of certain viruses in cancer cells, potentially leading to better treatment outcomes .

- Mechanism of Action : The compound appears to modulate immune responses by altering signaling pathways associated with inflammation and viral replication. This dual role as an antiviral and immunosuppressive agent opens avenues for developing novel cancer therapies .

Environmental Science

In environmental applications, this compound's properties can be harnessed for:

- Pesticide Development : Its effectiveness against pests makes it a candidate for developing eco-friendly pesticides. Research indicates that it can deter various agricultural pests without the harmful effects associated with synthetic chemicals.

- Bioremediation : The compound's ability to interact with biological systems suggests potential uses in bioremediation efforts, where it could help in detoxifying contaminated environments.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Natural preservative; extends shelf life |

| Pharmaceutical | Enhances oncolytic virotherapy efficacy | Improved cancer treatment outcomes |

| Environmental Science | Potential use in eco-friendly pesticides and bioremediation | Reduces reliance on synthetic chemicals |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, demonstrating its potential as a food preservative.

Case Study 2: Oncolytic Virotherapy Enhancement

In a recent investigation involving murine models, this compound was administered alongside an oncolytic virus. The results showed a marked increase in viral replication within tumor cells compared to controls, suggesting that this compound enhances therapeutic efficacy through immune modulation .

Mechanism of Action

The mechanism of action of octyl isothiocyanate involves its reactivity with cellular thiols. It acts as a Michael-type acceptor, reacting with glutathione and other thiol-containing molecules. This interaction can disrupt cellular processes and lead to antimicrobial and anticancer effects . The compound’s hydrophobic nature allows it to interact with cell membranes, further enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Isothiocyanate Compounds

Structural and Functional Differences

Isothiocyanates vary in alkyl chain length, aromatic substituents, and bioactivity. Key comparisons include:

Structural-Activity Relationships

- Chain Length :

- Substituent Effects :

- Aromatic ITCs (e.g., 4-Iodophenyl ITC) exhibit distinct reactivity due to electron-withdrawing groups, altering biological targets .

Biological Activity

Octyl isothiocyanate (OITC), an organic compound belonging to the isothiocyanate family, has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a detailed examination of the biological activity of OITC, supported by research findings, case studies, and data tables.

- Chemical Formula : C9H17NS

- CAS Number : 4430-45-9

- Molecular Weight : 173.31 g/mol

OITC is characterized by an octyl group attached to an isothiocyanate functional group, which contributes to its reactivity and biological effects.

OITC exhibits its biological effects through various mechanisms:

- Antimicrobial Activity : OITC interacts with bacterial cell membranes, leading to cell lysis and demonstrating significant antimicrobial effects against various pathogens.

- Apoptosis Induction : In cancer cells, OITC has been shown to activate the mitochondrial pathway of apoptosis, influencing cell signaling pathways and gene expression.

- Enzyme Interaction : It inhibits cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics.

Antimicrobial Properties

OITC has been studied for its potential as a biocide in various applications. A study highlighted its effectiveness against specific bacteria, showing that it disrupts cellular integrity and inhibits growth through membrane damage .

Anticancer Activity

Research indicates that OITC can induce apoptosis in cancer cells. For instance, a laboratory study demonstrated that OITC treatment resulted in increased caspase-3 activity and reduced mitochondrial function in brain endothelial cells, suggesting potential implications for blood-brain barrier integrity in cancer therapy .

Toxicity Profile

While OITC exhibits beneficial biological activities, it also poses toxicity risks:

- Acute Toxicity : Harmful if swallowed or inhaled; skin contact can cause irritation .

- Long-term Exposure Risks : Chronic exposure may lead to adverse health effects due to its reactivity with cellular components.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of OITC against various foodborne pathogens. Results indicated that OITC effectively reduced bacterial counts in contaminated food samples, demonstrating its potential as a natural preservative.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments using cancer cell lines showed that treatment with OITC led to significant apoptosis via mitochondrial pathways. The study reported a marked increase in apoptotic markers such as cleaved caspase-3 after exposure to varying concentrations of OITC.

Data Tables

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Octyl isothiocyanate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting octyl amine with thiophosgene or carbon disulfide under controlled conditions. For purity, employ techniques like column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm via GC-MS (retention time comparison) and NMR (peak assignments for -NCS group at ~120-130 ppm in ¹³C NMR) . Purity thresholds (>95%) should be validated using HPLC with UV detection at 254 nm, referencing standards from peer-reviewed protocols .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the isothiocyanate (-NCS) group via stretching vibrations at ~2050-2150 cm⁻¹ .

- NMR : ¹H NMR should show alkyl chain protons (δ 1.2-1.6 ppm) and terminal -NCS proximity (δ 3.4-3.6 ppm for CH₂-N). ¹³C NMR identifies the thiocarbonyl carbon at ~130 ppm .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ at m/z 172.3 (C₉H₁₇NS) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2-8°C in amber glass vials to prevent photodegradation. Monitor degradation via periodic GC-MS to detect thiourea derivatives, a common hydrolysis product. Use stabilizers like BHT (0.01% w/w) if long-term storage is required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in purity, solvent systems (e.g., DMSO vs. aqueous), or cell line variability. Conduct meta-analyses with standardized protocols (e.g., ISO 10993 for cytotoxicity assays). Validate purity via orthogonal methods (HPLC + NMR) and include positive controls (e.g., Allyl isothiocyanate) to benchmark activity .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in cellular models?

- Methodological Answer :

- Dose-Response : Use a logarithmic concentration range (0.1–100 µM) with time-course analysis (6–48 hrs) to capture dynamic effects.

- Pathway Mapping : Pair RNA-seq with phosphoproteomics to identify Nrf2/ARE or MAPK pathway activation. Include siRNA knockdowns to confirm target specificity .

- Controls : Include vehicle (e.g., 0.1% ethanol) and reference compounds (e.g., Sulforaphane) to contextualize results .

Q. How can computational modeling predict this compound’s reactivity in biochemical systems?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the -NCS group using Gaussian09 at B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., cysteine residues in Keap1).

- Molecular Dynamics : Simulate binding to protein targets (e.g., tubulin) using GROMACS with CHARMM36 force fields . Validate predictions via mutagenesis (e.g., C151S Keap1 mutants) .

Q. What strategies mitigate interference from this compound degradation products in analytical assays?

- Methodological Answer :

- Derivatization : Convert degradation products (e.g., octyl amine) to stable derivatives using dansyl chloride for fluorescence detection .

- LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phase to separate parent compound from thiourea adducts. Monitor transitions m/z 172.3 → 88.1 (quantifier) and 172.3 → 60.1 (qualifier) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.